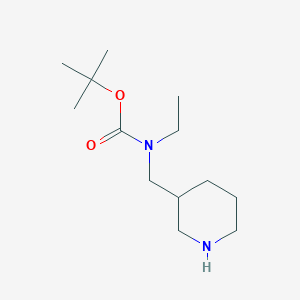

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-7-6-8-14-9-11/h11,14H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQBAFPDAGXQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Ethyl Piperidin 3 Ylmethyl Carbamate

Overview of Established Synthetic Routes to the Carbamate (B1207046) Skeleton

The formation of the carbamate functional group, specifically the tert-butoxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis. The most prevalent method for introducing a Boc group onto an amine involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reagent readily reacts with primary and secondary amines, such as the one present on the piperidine-3-ylmethyl precursor, under mild basic conditions to afford the corresponding tert-butyl carbamate.

Alternative strategies for carbamate synthesis include the reaction of amines with alkyl chloroformates. However, these reagents are often more hazardous than Boc₂O. acs.org Another established, albeit less direct, method is the Curtius rearrangement. organic-chemistry.org This process involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by tert-butanol (B103910) to yield the desired tert-butyl carbamate. organic-chemistry.org More sustainable approaches are also being developed, utilizing carbon dioxide as a C1 building block. These methods involve the three-component coupling of an amine, carbon dioxide, and an alkyl halide, often in the presence of a base like cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the carbamate ester. nih.gov

Recently, a novel method has been developed for the direct synthesis of carbamates from existing Boc-protected amines using tert-butoxide lithium (t-BuOLi) as the sole base, eliminating the need for toxic reagents or metal catalysts. rsc.org This approach highlights a move towards more environmentally benign synthetic protocols. rsc.org

Modern Approaches in the Construction of the Piperidine (B6355638) Core

The piperidine ring is a privileged scaffold found in a vast number of pharmaceuticals and natural products. acs.orgnih.gov Consequently, the development of efficient and stereocontrolled methods for its synthesis is a major focus of chemical research. Modern strategies have moved beyond classical ring-closing reactions to encompass sophisticated asymmetric and catalytic methods that allow for precise control over the three-dimensional architecture of the molecule.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Once the desired stereochemistry is set, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams have proven to be exceptionally versatile building blocks in this context. researchgate.net These chiral lactams allow for the introduction of substituents at various positions on the piperidine ring in a highly regio- and stereocontrolled manner, providing access to a wide array of enantiopure polysubstituted piperidines. researchgate.net Another prominent example is the use of Evans auxiliaries for the diastereoselective hydrogenation of pyridine (B92270) rings, which serves as a reliable method to produce chiral piperidines. researchgate.net The fluoride-labile anchoring of a galactosylamine has also been employed as a chiral auxiliary in the stereoselective solid-phase synthesis of piperidine derivatives. researchgate.net

The direct, catalytic, and enantioselective synthesis of substituted piperidines represents a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. A significant breakthrough in this area is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.orgsnnu.edu.cn This method allows for the cross-coupling of arylboronic acids with a partially reduced pyridine core to furnish 3-substituted tetrahydropyridines with excellent yield and enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgsnnu.edu.cn

Another powerful strategy involves interrupting the classic Hofmann-Löffler-Freytag (HLF) reaction through a copper-catalyzed, enantioselective δ C-H cyanation of acyclic amines. nih.gov This radical-mediated process utilizes a chiral copper catalyst to install a cyanide group, a carbonyl surrogate, at the δ-position of an amine. The resulting δ-aminonitrile can then be cyclized to form a variety of chiral piperidines. nih.gov This approach represents an unconventional and highly effective (5+1) synthetic disconnection for accessing these important heterocycles. nih.gov

Directly functionalizing a pre-existing piperidine ring with high stereocontrol is a formidable challenge due to the complex interplay of steric and electronic factors at the different ring positions. researchgate.net The C2 and C6 positions are electronically activated by the nitrogen atom but can be sterically hindered. researchgate.netnih.gov In contrast, the C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen, making direct functionalization difficult. nih.gov

To overcome these challenges, indirect methods are often employed. For the synthesis of 3-substituted piperidines, a common strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive, regio-, and stereoselective opening of the cyclopropane (B1198618) ring. nih.gov This approach circumvents the issue of the electronically deactivated C3 position. nih.gov For other positions, site selectivity can be controlled by the careful choice of catalyst and the nitrogen protecting group. researchgate.netnih.gov For instance, lithiation chemistry has been extensively studied for the functionalization of N-Boc protected piperidines, primarily at the activated α-positions. nih.gov

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of complex molecules like tert-butyl ethyl(piperidin-3-ylmethyl)carbamate requires careful consideration of various reaction parameters to maximize yield and purity while minimizing side reactions.

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of N-Boc protection, the solvent can influence reaction rates and the stability of intermediates. For instance, in the one-pot amidation of N-Boc protected amines, dichloromethane (B109758) (CH₂Cl₂) was found to be the most effective solvent, significantly enhancing the synthetic yield compared to other solvents like 1,4-dioxane, acetonitrile (B52724) (MeCN), or toluene. rsc.org

The effect of the solvent is also critical in reactions involving the piperidine core. In the thermal deprotection of N-Boc groups, a range of solvents with different polarities can be used, with methanol (B129727) and trifluoroethanol often providing optimal results. acs.org In chemoenzymatic resolutions of piperidine derivatives, a mixture of diisopropyl ether and butyl butanoate was found to be effective for lipase-catalyzed reactions. researchgate.net The solvent can also influence the conformational behavior of the molecule; for Boc-protected piperidine derivatives, the solvent can affect the rotational barrier of the carbamate C-N bond, which can have implications for reactivity. researchgate.net

The following table summarizes the impact of solvent choice on the yield of amidation reactions from N-Boc-protected aniline, demonstrating the critical role of the solvent in reaction optimization.

| Entry | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 1 | Dichloromethane (CH₂Cl₂) | 92 | rsc.org |

| 2 | 1,4-Dioxane | Low | rsc.org |

| 3 | Acetonitrile (MeCN) | Low | rsc.org |

| 4 | Toluene | Low | rsc.org |

Temperature and Pressure Control in Synthesis

The thermal sensitivity of the tert-butoxycarbonyl (Boc) protecting group necessitates precise temperature control during the synthesis of this compound. The Boc group is known to be thermally unstable, and prolonged exposure to temperatures above 85–90°C should be avoided to prevent unwanted cleavage. orgsyn.org

In syntheses of structurally related tert-butyl carbamate derivatives, reaction temperatures are often maintained at specific ranges to optimize yield and minimize side reactions. For instance, in the synthesis of certain carbamates, an initial temperature rise to approximately 37-40°C may occur during the addition of reagents, followed by cooling to 33-35°C to maintain control over the reaction's exothermicity. orgsyn.org For other related processes, such as the alkylation of N-Boc protected intermediates, the reaction temperature is preferably maintained between -10°C and 5°C, although a broader range of -20°C to 40°C is also cited. google.com Similarly, the introduction of a Boc group (Boc-protection reaction) is typically conducted at temperatures ranging from 0°C to 50°C. google.com

The following table summarizes typical temperature ranges used in the synthesis of related tert-butyl carbamates.

| Reaction Type | Reagents/Starting Materials | Temperature Range (°C) | Optimal/Preferred Temperature (°C) |

| Carbamate Synthesis | t-butyl alcohol, sodium cyanate, trifluoroacetic acid | 20 - 50 | 33 - 35 |

| Alkylation | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, dimethyl sulfate | -20 - 40 | -10 - 5 |

| Boc-Protection | 3-(alkoxycarbonylamino)piperidine, di-tert-butyl dicarbonate | 10 - 80 | 0 - 50 |

Information regarding pressure control in these types of syntheses is not commonly detailed in the literature, as they are typically performed under atmospheric pressure. Significant pressure modulation is generally not required unless volatile reagents are used at temperatures exceeding their boiling points, which is not standard for this class of reactions.

Catalyst Selection and Loading Optimization

The selection of an appropriate catalyst is crucial for the efficient synthesis of carbamates. In reactions analogous to the formation of this compound, both chemical and biological catalysts are employed.

For the synthesis of various alkyl carbamates from urea (B33335) and alcohols, solid-supported catalysts have demonstrated high efficacy. researchgate.net Catalysts such as TiO2/SiO2, Cr2O3-NiO/SiO2, and TiO2-Cr2O3/SiO2, prepared by impregnation methods, have been used to achieve high yields of methyl, ethyl, and butyl carbamates. researchgate.net Mechanistic studies suggest the reaction proceeds via activation of the carbamoylating agent by the catalyst, followed by nucleophilic attack from the alcohol. researchgate.net

Catalyst loading is a critical parameter that must be optimized to maximize product yield. For example, in the synthesis of methyl carbamate using a TiO2/SiO2 catalyst, the yield was highest when the titanium loading was 2.9 wt%. researchgate.net Further increases in catalyst loading did not result in improved conversion rates. researchgate.net

In other related syntheses, such as the alkylation of a Boc-protected intermediate, phase transfer catalysts (PTC) are utilized. google.com Tetrabutylammonium bromide is an effective PTC in these reactions, facilitating the interaction between reactants present in different phases (e.g., an aqueous solution of a base and an organic solution of the substrate). google.com The loading of the phase transfer catalyst also impacts the reaction yield; for instance, reducing the catalyst amount from 6g to 3.0g while adjusting other parameters still resulted in a high product yield of 97%. google.com

The table below presents findings on catalyst loading for related carbamate syntheses.

| Reaction Type | Catalyst | Catalyst Loading | Substrates | Product Yield |

| Alkyl Carbamate Synthesis | 2.9 wt% TiO2 / SiO2 | 0.1 g catalyst for 1 g urea | Urea, Ethanol | 97% (Ethyl Carbamate) |

| Alkylation | Tetrabutylammonium bromide | 3.0 g for 57.0 g starting material | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | 97% |

| Alkylation | Tetrabutylammonium bromide | 6.0 g for 57.0 g starting material | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | 95% |

Furthermore, chemoenzymatic strategies represent an alternative approach. For the synthesis of a chiral piperidine carbamate, a transaminase (ATA) biocatalyst was used. researchgate.net The optimization of biocatalyst loading is essential; studies have shown how varying the concentration of the biocatalyst affects the conversion of the starting keto-ester into the desired amine product. researchgate.net

Chemical Transformations and Reactivity Profiles of the Carbamate Linkage

Strategies for Selective Deprotection of the tert-Butyl Carbamate (B1207046) Group

The removal of the Boc protecting group is a critical step in synthetic sequences involving tert-butyl ethyl(piperidin-3-ylmethyl)carbamate. The selection of the deprotection method often depends on the presence of other functional groups within the molecule and the desired reaction conditions.

Acid-catalyzed hydrolysis is the most common method for the deprotection of Boc-protected amines. The reaction proceeds through the protonation of the carbamate, followed by the collapse of the resulting intermediate to release the free amine, carbon dioxide, and isobutylene (B52900). A variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent being the most prevalent.

The mechanism involves the initial protonation of either the carbonyl oxygen or the nitrogen atom of the carbamate. Protonation of the carbonyl oxygen is generally favored, leading to an increased electrophilicity of the carbonyl carbon. Subsequent cleavage of the tert-butyl C-O bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the deprotected secondary amine.

The choice of acid and solvent can influence the reaction rate and selectivity. For instance, strong acids like TFA in dichloromethane (B109758) (DCM) can rapidly cleave the Boc group at room temperature. Milder acidic conditions, such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent, can also be effective and may offer better selectivity in the presence of other acid-sensitive functionalities.

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | 20-50% in CH₂Cl₂ or neat, 0 °C to rt | Highly effective, but harsh. May remove other acid-labile groups. |

| Hydrochloric acid (HCl) | 1-4 M in dioxane, ethyl acetate, or methanol (B129727), 0 °C to rt | Common and cost-effective. The resulting amine is an HCl salt. |

| p-Toluenesulfonic acid (p-TsOH) | Catalytic to stoichiometric amounts, various solvents, rt to elevated temp. | Milder alternative to TFA and HCl. |

| Phosphoric Acid | Aqueous solutions, can be selective for Boc over other groups. | A greener alternative, often used in aqueous media. semanticscholar.org |

Thermal Deprotection: The N-Boc group can also be removed under thermal conditions, typically at temperatures above 100 °C. uni-muenchen.de This method is advantageous as it avoids the use of acidic reagents, which can be beneficial for substrates containing acid-sensitive functional groups. The mechanism of thermal deprotection is believed to proceed through a concerted elimination pathway, yielding the free amine, carbon dioxide, and isobutylene. uni-muenchen.de The reaction is often carried out in a high-boiling solvent or under neat conditions. Microwave irradiation can accelerate the thermal deprotection process. acs.org

Photochemical Deprotection: While less common for the standard Boc group, photochemical deprotection strategies have been developed for modified carbamate protecting groups. These methods typically involve the incorporation of a photolabile chromophore into the protecting group structure. Upon irradiation with light of a specific wavelength, the protecting group undergoes a photochemical reaction, leading to its cleavage and the release of the free amine. Although specific studies on the photochemical deprotection of this compound are not prevalent, this approach represents a potential mild and selective deprotection strategy.

Modifications at the Carbamate Nitrogen

The nitrogen atom of the carbamate in this compound can undergo further functionalization through alkylation and acylation reactions.

Alkylation: The carbamate nitrogen can be alkylated under basic conditions. The use of a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can deprotonate the carbamate nitrogen, forming a nucleophilic species that can then react with an alkylating agent (e.g., an alkyl halide). This allows for the introduction of a second substituent on the nitrogen atom, leading to a tertiary carbamate. For instance, the nitrogen of a Boc-protected amine can be alkylated using an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as DMF. scirp.org

Acylation: Similarly, acylation of the carbamate nitrogen can be achieved by reacting the N-Boc protected amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of an imide derivative. For example, N-acylation of amides can be facilitated by using a pyridine (B92270) ring as an internal nucleophilic catalyst. semanticscholar.org

The Curtius rearrangement is a notable thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. acs.org While not a direct rearrangement of the pre-formed carbamate in this compound, it is a fundamental reaction for the synthesis of carbamates. The isocyanate intermediate generated in the Curtius rearrangement can be trapped by an alcohol, such as tert-butanol (B103910), to form a Boc-protected amine. acs.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. masterorganicchemistry.comacs.org The mechanism is believed to be a concerted process involving the migration of the R-group from the carbonyl carbon to the nitrogen atom with concomitant loss of nitrogen gas. acs.org

Nucleophilic and Electrophilic Reactivity of Adjacent Centers

The piperidine (B6355638) ring in this compound possesses distinct reactive centers. The secondary amine within the piperidine ring is a nucleophilic center. The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (C2 and C6), can be susceptible to electrophilic attack after deprotonation.

The nitrogen atom of the piperidine ring is a strong nucleophile and can participate in various reactions, including alkylation, acylation, and conjugate additions. The lone pair of electrons on the nitrogen is readily available for bond formation. The nucleophilicity of the piperidine nitrogen is significantly higher than that of the carbamate nitrogen due to the delocalization of the lone pair on the carbamate nitrogen by the adjacent carbonyl group.

The C-H bonds on the piperidine ring, particularly at the C2 and C6 positions alpha to the nitrogen, can be deprotonated by a strong base to form a nucleophilic carbanion. This lithiated intermediate can then react with various electrophiles, allowing for the introduction of substituents at these positions. The regioselectivity of this functionalization can be influenced by the nature of the protecting group on the nitrogen and the reaction conditions. The C4 position of the piperidine ring is sterically more accessible and can be targeted for functionalization under certain catalytic conditions. nih.gov

Applications of Tert Butyl Ethyl Piperidin 3 Ylmethyl Carbamate As a Versatile Synthetic Intermediate

Construction of Substituted Piperidine (B6355638) Derivatives

The piperidine scaffold is a common motif in numerous pharmaceutical agents. nih.gov The title compound serves as an excellent starting point for creating a variety of substituted piperidine derivatives through controlled functionalization of the ring and its substituents.

The ability to selectively introduce substituents at specific positions on the piperidine ring is crucial for developing new chemical entities with desired biological activities. While direct C-H functionalization of piperidines can be challenging, the protecting groups on the nitrogen atoms of tert-butyl ethyl(piperidin-3-ylmethyl)carbamate can be leveraged to direct reactions to specific sites.

The secondary amine of the piperidine ring can be readily functionalized through reactions such as N-alkylation, N-acylation, or reductive amination. The Boc (tert-butoxycarbonyl) group on the exocyclic nitrogen is stable under many of these conditions, allowing for selective modification of the ring nitrogen.

Furthermore, advanced catalytic systems have enabled the direct functionalization of C-H bonds at positions C2, C3, and C4 of the piperidine ring, with the site selectivity often controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be directed to specific positions depending on the steric and electronic properties of the catalyst and substrate. nih.gov Although the C3 position is generally deactivated towards certain C-H insertion reactions due to the inductive electron-withdrawing effect of the ring nitrogen, indirect methods can be employed. nih.gov An alternative strategy involves the formation of an enamine or enecarbamate from the piperidine, which can then undergo regioselective alkylation at the α- or γ-position. researchgate.net

Table 1: Potential Regioselective Reactions for Piperidine Ring Functionalization

| Reaction Type | Target Position | Reagents/Conditions | Description |

|---|---|---|---|

| N-Alkylation | N1 | Alkyl halide, Base | Introduces an alkyl substituent on the piperidine nitrogen. |

| N-Acylation | N1 | Acyl chloride, Base | Introduces an acyl group on the piperidine nitrogen. |

| Reductive Amination | N1 | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Forms a new C-N bond at the piperidine nitrogen. |

Many biologically active molecules are chiral, and their activity is often dependent on a specific stereoisomer. The synthesis of enantiomerically pure substituted piperidines is therefore a significant goal. Starting with a chiral version of this compound, the existing stereocenter at C3 can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis.

For example, hydrogenation of a double bond introduced onto the piperidine ring can be influenced by the existing substituent, leading to the preferential formation of one diastereomer over another. whiterose.ac.uk Similarly, reactions that create new stereocenters, such as the addition of nucleophiles to a carbonyl group on a side chain, can exhibit facial selectivity guided by the chiral piperidine core. The choice of reagents and reaction conditions is critical for achieving high levels of stereocontrol. nih.gov

Incorporation into Complex Polycyclic Systems

The piperidine ring within this compound can serve as a foundational scaffold for the construction of more elaborate polycyclic and bridged ring systems, which are features of many complex natural products and therapeutic agents.

Annulation, or ring-forming, reactions can be used to build additional rings onto the piperidine framework. In this strategy, the piperidine acts as a key component in a cycloaddition or cyclization reaction. For instance, a [3+3] annulation reaction could be envisioned where the piperidine derivative provides a three-atom component that reacts with a 1,3-dielectrophile to form a new six-membered ring fused to the original piperidine. whiterose.ac.uk Another approach involves introducing functional groups onto the piperidine ring that can participate in ring-closing reactions, such as a Heck reaction or ring-closing metathesis, to generate fused bicyclic systems. nih.gov

Bridged ring systems can be accessed through intramolecular cyclization strategies. This typically involves first functionalizing the piperidine ring at two different positions with reactive groups. A subsequent reaction is then initiated to form a covalent bond between these two positions, creating a bridge across the ring. Intramolecular radical cyclizations or nucleophilic substitution reactions are common methods to achieve this transformation. nih.govias.ac.in For example, a substituent could be introduced at the N1 position and another on the piperidine ring (e.g., at C4), which are then designed to react with each other to form a bicyclic, bridged structure.

Role in Diversity-Oriented Synthesis and Combinatorial Libraries

The deliberate and efficient synthesis of collections of structurally diverse small molecules is known as diversity-oriented synthesis (DOS). cam.ac.uk These collections, or libraries, are invaluable tools in drug discovery for screening against a wide range of biological targets. nih.gov

This compound is an ideal scaffold for DOS and the construction of combinatorial libraries due to its two distinct points for diversification. The synthetic strategy would typically involve a two-stage process:

First Diversification Step: The secondary amine within the piperidine ring (N1) is reacted with a library of diverse building blocks, such as a collection of different alkyl halides, acyl chlorides, or aldehydes (for reductive amination).

Second Diversification Step: The Boc protecting group on the exocyclic nitrogen is removed under acidic conditions to reveal a primary amine. This newly deprotected amine can then be reacted with a second library of building blocks (e.g., carboxylic acids to form amides, isocyanates to form ureas).

This approach allows for the exponential generation of a large number of unique compounds from a single core scaffold, with structural diversity introduced at two different locations on the molecule.

Table 2: Example of a Diversification Strategy

| Step | Reaction Site | Example Reagent Class (R-X) | Resulting Functional Group |

|---|---|---|---|

| Diversification 1 | Piperidine Nitrogen (N1) | R¹-Br (Alkyl Halides) | N-Alkyl Piperidine |

| R²-COCl (Acyl Chlorides) | N-Acyl Piperidine | ||

| R³-CHO (Aldehydes) | N-Alkyl Piperidine (via Reductive Amination) | ||

| Deprotection | Exocyclic Carbamate (B1207046) | Trifluoroacetic Acid (TFA) | Primary Amine |

| Diversification 2 | Exocyclic Amine | R⁴-COOH (Carboxylic Acids) | Amide |

| R⁵-NCO (Isocyanates) | Urea (B33335) |

This systematic approach enables the creation of vast chemical libraries, where each molecule shares the core piperidine-3-ylmethyl motif but differs in the substituents at two key positions, maximizing the exploration of chemical space to identify novel bioactive compounds. cam.ac.uknih.gov

Stereochemical Control and Conformational Analysis

Diastereoselective Induction in Synthetic Transformations

The synthesis of substituted piperidines such as tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate often involves steps where new stereocenters are created. Achieving control over the relative stereochemistry of these centers, known as diastereoselective induction, is a key challenge and a significant area of research. For 3-substituted piperidines, the existing stereocenter at the 3-position can influence the stereochemical outcome of subsequent reactions at other positions on the ring.

In the case of N-Boc protected piperidines, the bulky tert-butoxycarbonyl (Boc) group plays a crucial role in directing the stereoselectivity of reactions. For instance, in reactions such as α-lithiation followed by trapping with an electrophile, the conformational preference of the piperidine (B6355638) ring dictates the direction of approach of the electrophile. For an N-Boc 3-substituted piperidine, the ring predominantly adopts a chair conformation with the substituent in the equatorial position to minimize 1,3-diaxial interactions. nih.gov This conformational bias can lead to a high degree of diastereoselectivity in subsequent synthetic transformations.

Research on related N-Boc protected methyl-substituted pipecolinates has demonstrated that both cis and trans diastereomers can be selectively synthesized. nih.govwhiterose.ac.uk Hydrogenation of corresponding pyridine (B92270) precursors often leads to the cis isomer, which can then be epimerized to the thermodynamically more stable trans isomer. nih.govwhiterose.ac.uk The choice of the N-protecting group (e.g., Boc vs. benzyl) can significantly influence the conformational equilibrium and, consequently, the outcome of these epimerization reactions. nih.gov

While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the reviewed literature, the principles derived from analogous systems suggest that a high degree of stereocontrol can be achieved. The following table illustrates hypothetical diastereomeric ratios that could be expected in a synthetic transformation based on the directing effect of the substituent at the 3-position.

Table 1: Illustrative Diastereomeric Ratios in a Synthetic Transformation of a 3-Substituted Piperidine Derivative

| Reaction Type | Directing Group at C-3 | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (Major:Minor) |

|---|---|---|---|

| Electrophilic addition | Equatorial -CH₂-N(Et)Boc | trans | 90:10 |

Note: The data in this table is illustrative and intended to demonstrate the concept of diastereoselective induction. Actual ratios would be determined experimentally.

Enantiomeric Excess Determination and Chiral Purity Assessment

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. The assessment of the enantiomeric purity, expressed as enantiomeric excess (ee), is crucial for its characterization and for understanding its potential biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

For aminopiperidine derivatives, direct analysis on a chiral stationary phase can be challenging due to their polarity and lack of a strong chromophore for UV detection. Therefore, pre-column derivatization is a common strategy. A chiral derivatizing agent can be used to form diastereomers that are then separated on a standard HPLC column, or a derivatizing agent can be introduced to add a chromophore, facilitating detection after separation on a chiral column.

For example, methods have been developed for the estimation of enantiomeric impurity in piperidin-3-amine (B1201142) through derivatization with para-toluene sulfonyl chloride (PTSC), which introduces a chromophore and allows for separation on a chiral column. While specific HPLC methods for this compound are not detailed in the available literature, the principles from related compounds can be applied. A hypothetical chiral HPLC method is outlined in the table below.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or similar |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

Note: This table presents a hypothetical HPLC method based on common practices for similar compounds. Method development and validation would be required for this specific analyte.

Conformational Preferences and Dynamics of the Piperidine Ring

The biological function of piperidine-containing molecules is intimately linked to the conformational preferences of the six-membered ring. The piperidine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. For most substituted piperidines, the chair conformation is the most stable.

Experimental Elucidation of Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For piperidine rings, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the vicinal coupling constant between axial-axial, axial-equatorial, and equatorial-equatorial protons can be used to determine the relative orientation of substituents and the preferred conformation of the ring.

In a chair conformation, the coupling constant between two axial protons (³J_ax,ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax,eq) and two equatorial protons (³J_eq,eq) is smaller (2-5 Hz). For N-Boc-3-substituted piperidines, the bulky Boc group can influence the ring's conformational equilibrium. However, the chair conformation with the 3-substituent in an equatorial position is generally favored to avoid steric strain. nih.govnih.gov

While specific NMR data for this compound is not available in the searched literature, the expected proton NMR spectral data for the piperidine ring protons in a favored chair conformation are summarized in the table below.

Table 3: Predicted ¹H NMR Coupling Constants for the Piperidine Ring in a Chair Conformation

| Interacting Protons | Relative Position | Expected Coupling Constant (Hz) |

|---|---|---|

| H₂ₐₓ - H₃ₐₓ | Axial-Axial | 10 - 13 |

| H₂ₐₓ - H₂ₑq | Geminal | 12 - 15 |

| H₃ₐₓ - H₄ₐₓ | Axial-Axial | 10 - 13 |

Note: This table contains predicted values based on established principles of NMR spectroscopy for piperidine systems. Actual values would need to be determined experimentally.

Theoretical Prediction of Energy Minima and Barriers

In addition to experimental methods, computational chemistry provides valuable insights into the conformational landscape of molecules. Theoretical calculations, such as those using Density Functional Theory (DFT) or molecular mechanics, can be employed to determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net

For N-substituted piperidines, these calculations can quantify the energetic preference for axial versus equatorial substitution. Studies on N-acylpiperidines have shown that the interplay of steric and electronic effects determines the most stable conformation. nih.gov The presence of the N-Boc group introduces allylic strain (A¹,³ strain) which can, in some cases, favor an axial orientation for a substituent at the 2-position. nih.gov However, for a 3-substituted piperidine like the title compound, the equatorial orientation of the substituent is generally expected to be significantly lower in energy.

Computational studies can provide the relative energies of the chair conformation with the substituent in the equatorial position versus the axial position, as well as the energies of boat and twist-boat conformers. An illustrative summary of such theoretical energy calculations is provided in the table below.

Table 4: Illustrative Theoretical Conformational Energy Calculations

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.0 (Reference) |

| Chair | Axial | + 2.5 |

| Twist-Boat | - | + 5.0 |

Note: The energy values in this table are illustrative and represent typical energy differences for substituted piperidines. Specific calculations for this compound would be required for precise values.

Advanced Spectroscopic and Computational Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For tert-butyl ethyl(piperidin-3-ylmethyl)carbamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for understanding the molecule's conformational dynamics.

Two-dimensional NMR experiments are critical for establishing the bonding framework by correlating nuclear spins through bonds.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would be used to trace the connectivity within the piperidine (B6355638) ring and the ethyl group. For instance, the signal for the proton at the C3 position of the piperidine ring would show a correlation to the protons of the adjacent methylene (B1212753) group (CH₂) in the side chain and the protons at the C2 and C4 positions of the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹J-coupling). youtube.comsdsu.edu This is crucial for assigning the carbon signals of the piperidine ring, the ethyl group, and the tert-butyl group by linking them to their corresponding, pre-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). youtube.com It is particularly powerful for identifying quaternary carbons and connecting different spin systems. In this molecule, HMBC would show correlations from the tert-butyl protons to the carbamate (B1207046) carbonyl carbon, and from the methylene protons adjacent to the piperidine ring to the C2, C3, and C4 carbons of the ring, thus confirming the attachment point of the side chain.

The expected correlations from these 2D NMR experiments provide a detailed map of the molecular structure.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HMQC/HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| Ethyl-CH₂ | Ethyl-CH₃ | C (Ethyl-CH₂) | C (Ethyl-CH₃), C=O (Carbamate) |

| Ethyl-CH₃ | Ethyl-CH₂ | C (Ethyl-CH₃) | C (Ethyl-CH₂) |

| Piperidine-C3-H | Piperidine-C2-H₂, Piperidine-C4-H₂, Side chain-CH₂ | C3 (Piperidine) | C2, C4, C5 (Piperidine), Side chain-CH₂ |

| Side chain-CH₂ | Piperidine-C3-H | C (Side chain-CH₂) | C2, C3, C4 (Piperidine), C=O (Carbamate) |

The piperidine ring is not planar and exists predominantly in a chair conformation. Due to nitrogen inversion and ring-flipping, piperidine derivatives can undergo complex conformational exchanges. optica.orgbeilstein-journals.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into these processes. cnpereading.comoptica.org

For this compound, the substituent at the C3 position can exist in either an axial or an equatorial orientation. At room temperature, the chair-to-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on the ring. optica.org Upon cooling, this interconversion can be slowed down, leading to the decoalescence of signals. From the coalescence temperature and the separation of the signals at low temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring-flipping process can be calculated. beilstein-journals.org These studies are crucial for understanding the conformational preferences and steric interactions within the molecule.

Advanced Mass Spectrometry for Reaction Monitoring and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique is invaluable for confirming the structure of a compound by examining its characteristic fragmentation pathways.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns associated with the N-Boc protecting group and the piperidine ring. doaj.org Key fragmentation pathways would include:

Loss of isobutylene (B52900) (56 Da): A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group, leading to a prominent ion. doaj.org

Loss of the entire Boc group (100 Da): Cleavage of the carbamate C-O bond.

Ring Opening/Cleavage: Fragmentation of the piperidine ring itself, leading to a series of smaller ions characteristic of substituted piperidines. nist.govmiamioh.edu

Table 2: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

|---|---|---|---|

| 243.21 | 187.15 | 56.06 (C₄H₈) | [M+H - isobutylene]⁺ |

| 243.21 | 143.16 | 100.05 (C₅H₈O₂) | [M+H - Boc]⁺ |

High-resolution mass spectrometry (HRMS), using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₃H₂₆N₂O₂), HRMS would confirm its molecular weight and elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) | Difference (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₃H₂₇N₂O₂⁺ | 243.20670 | 243.20655 | -0.62 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Mixtures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying functional groups and can be used for reaction monitoring and quality control, even in complex mixtures. mdpi.com

For this compound, the key functional groups would produce characteristic absorption or scattering bands:

Carbamate Group: A strong, characteristic C=O stretching vibration would be observed in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. The C-N and C-O stretching vibrations of the carbamate would also be present at lower wavenumbers.

N-H Stretch: If the piperidine nitrogen is protonated or if there are other N-H bonds, a broad band would appear in the 3300-3500 cm⁻¹ region of the IR spectrum. For the neutral form, this would be absent.

C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine ring, ethyl group, and tert-butyl group would appear in the 2850-3000 cm⁻¹ region. researchgate.net

C-H Bends: Bending vibrations for CH₂, and CH₃ groups would be visible in the 1350-1480 cm⁻¹ region. The characteristic "umbrella" mode of the tert-butyl group often appears as a strong band around 1365 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, C-C and C-H symmetric vibrations are often more prominent in the Raman spectrum, providing a more detailed fingerprint of the aliphatic portions of the molecule. mdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carbamate | C=O Stretch | 1690 | 1690 | Strong (IR), Medium (Raman) |

| Aliphatic C-H | C-H Stretch | 2850-2980 | 2850-2980 | Strong |

| tert-Butyl | C-H Bend (Umbrella) | ~1365 | ~1365 | Strong (IR), Medium (Raman) |

| Carbamate | C-N Stretch | 1250-1350 | 1250-1350 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, this technique is indispensable for unambiguously establishing its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be constructed, revealing the spatial coordinates of each atom.

This powerful analytical tool would not only confirm the connectivity of the atoms but also elucidate the preferred conformation of the molecule in the solid state. Key conformational features, such as the puckering of the piperidine ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the carbamate and ethyl substituents, would be precisely determined. The resulting crystallographic data would include bond lengths, bond angles, and torsion angles, providing a wealth of information about the molecule's geometry.

While a specific crystal structure for this compound is not publicly available, the general principles of X-ray crystallography are well-established for similar carbamate-containing heterocyclic compounds. The insights gained from such an analysis would be fundamental for understanding its intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the carbamate group and the piperidine nitrogen.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

In conjunction with experimental techniques, computational chemistry and molecular modeling offer a powerful avenue for exploring the behavior of this compound at the atomic level. These methods provide a deeper understanding of its electronic structure, conformational dynamics, and spectroscopic properties, which can be challenging to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Properties and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its electronic properties, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. These properties are critical for predicting the molecule's reactivity and its interactions with other chemical species.

Furthermore, DFT can be employed to model chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to elucidate reaction mechanisms and predict reaction rates. For instance, the hydrolysis of the carbamate group or reactions involving the piperidine nitrogen could be modeled to understand the underlying energetic barriers and intermediates.

Illustrative data that could be obtained from DFT calculations are presented in the table below.

| Property | Calculated Value | Significance |

| HOMO Energy | (example value) eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | (example value) eV | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | (example value) Debye | Indicates the overall polarity of the molecule. |

| Transition State Energy | (example value) kcal/mol | Determines the activation energy and rate of a reaction. |

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate their movements, providing a detailed picture of the molecule's conformational flexibility.

These simulations can reveal the different conformations that the molecule can adopt in solution or in a biological environment, as well as the timescales of transitions between these conformations. This is particularly important for understanding how the molecule might interact with a biological target, as its shape and flexibility can influence its binding affinity and specificity. The puckering of the piperidine ring and the rotation around single bonds would be key dynamic features to analyze.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, often performed using methods like DFT, can be used to predict various spectroscopic parameters for this compound. These theoretical predictions can be invaluable for interpreting experimental spectra and for assigning specific spectral features to particular molecular vibrations or electronic transitions.

For example, calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, aiding in the identification of functional groups. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to assist in the structural elucidation of the molecule.

The table below illustrates the type of data that can be generated through such calculations.

| Spectroscopic Parameter | Calculated Value | Experimental Correlation |

| C=O Stretch Frequency | (example value) cm⁻¹ | Correlates with the carbonyl peak in the IR spectrum. |

| ¹H NMR Chemical Shift (CH₂) | (example value) ppm | Correlates with the chemical shift of a specific methylene proton in the NMR spectrum. |

| ¹³C NMR Chemical Shift (C=O) | (example value) ppm | Correlates with the chemical shift of the carbonyl carbon in the NMR spectrum. |

By combining these advanced spectroscopic and computational approaches, a comprehensive understanding of the structural, electronic, and dynamic properties of this compound can be achieved.

Future Research Directions and Emerging Methodologies

Development of Novel Organocatalytic and Transition Metal-Catalyzed Syntheses

The construction of the substituted piperidine (B6355638) core is a key challenge in the synthesis of tert-butyl ethyl(piperidin-3-ylmethyl)carbamate. Future research will likely focus on developing more efficient and stereoselective catalytic methods.

Organocatalysis offers a metal-free alternative for synthesizing chiral piperidines. nih.govacs.org Research in this area is directed towards designing new chiral catalysts that can facilitate domino or cascade reactions, allowing for the construction of polysubstituted piperidine rings with high enantioselectivity in a single step. acs.org For instance, a biomimetic approach using organocatalysts could enable the synthesis of piperidine alkaloids and their analogues under mild, protective-group-free conditions. acs.org

Transition metal catalysis remains a powerful tool for forming the piperidine ring. ajchem-a.com Future efforts will likely concentrate on catalysts that are more sustainable and cost-effective, such as those based on earth-abundant metals like cobalt or iron. dntb.gov.uanih.gov Palladium-catalyzed reactions have already shown promise in creating 2- and 2,6-substituted piperidines. ajchem-a.com Similarly, copper-catalyzed intramolecular C-H amination presents a viable route for synthesizing both pyrrolidines and piperidines. acs.org The development of catalysts that can operate under milder conditions and with broader substrate scopes will be a significant area of investigation. researchgate.net

| Catalytic Approach | Catalyst Type | Potential Advantages | Key Research Findings |

| Organocatalysis | Chiral amines, prolinol ethers | Metal-free, high enantioselectivity, mild conditions. | Enables domino Michael addition/aminalization to form four contiguous stereocenters. acs.org |

| Transition Metal | Cobalt (Co) complexes | Use of earth-abundant metals, high yields. | Effective for radical intramolecular cyclization of linear amino-aldehydes. nih.gov |

| Transition Metal | Palladium (Pd) complexes | High efficiency for C-N bond formation. | Pd(II) catalysts are effective for 1,3-chirality transition reactions to form substituted piperidines. ajchem-a.com |

| Transition Metal | Gold (Au) complexes | Unique reactivity for cyclization reactions. | Gold(I) complexes catalyze oxidative amination of non-activated alkenes to form piperidines. nih.gov |

| Transition Metal | Copper (Cu) complexes | Versatile for C-H amination. | [TpxCuL] complexes are effective precatalysts for intramolecular C-H amination of N-fluoride amides. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow chemistry represents a major advancement in chemical synthesis. rsc.org Integrating the synthesis of this compound into flow chemistry platforms could offer significant advantages in terms of safety, scalability, and efficiency. nih.govacs.org Flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted under conditions that are often inaccessible in traditional batch setups. rsc.orgacs.org This is particularly relevant for potentially hazardous or exothermic reactions. Continuous flow processes have been successfully developed for the synthesis of various carbamates and for the diastereoselective synthesis of chiral piperidines. nih.govacs.orgbeilstein-journals.org

Automated synthesis platforms further enhance these capabilities by enabling high-throughput screening of reaction conditions and rapid library synthesis for structure-activity relationship studies. nih.govnih.gov These systems can automatically vary parameters such as temperature, stoichiometry, and catalysts to quickly identify optimal synthetic conditions. nih.gov The use of cartridge-based systems, where reagents are pre-packaged, simplifies the process, making complex syntheses more accessible and reproducible. youtube.com Such platforms are increasingly used for the automated formation of saturated N-heterocyles. researchgate.netresearchgate.net

| Technology | Key Features | Advantages for Synthesis |

| Flow Chemistry | Continuous processing in microreactors or packed beds. | Enhanced safety, improved heat/mass transfer, easy scalability, reaction telescoping. rsc.orgnih.gov |

| Automated Synthesis | Robotic systems for reagent handling and reaction workup. | High-throughput optimization, rapid library generation, improved reproducibility. nih.gov |

| Cartridge-Based Systems | Pre-packaged reagent cartridges for specific reactions. | Ease of use, standardization, minimal programming required. youtube.com |

Exploration of Non-Traditional Reaction Media and Sustainable Synthesis Approaches

Green chemistry principles are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound will likely explore the use of non-traditional and more environmentally benign reaction media. Deep eutectic solvents (DESs) and ionic liquids are being investigated as greener alternatives to volatile organic solvents. nih.govnih.gov These solvents can offer unique reactivity and simplify product isolation. The use of water as a solvent is also a key goal for sustainable synthesis, and methods that allow for key reaction steps to be performed in aqueous media are highly desirable. nih.govnih.gov

Furthermore, the development of solvent-free reaction conditions is an important area of research. nih.gov Another aspect of sustainable synthesis is the replacement of hazardous reagents. For example, in solid-phase peptide synthesis, alternatives to piperidine for Fmoc removal are being actively sought to improve the greenness of the process. rsc.org Similarly, developing synthetic routes that avoid the use of toxic reagents like phosgene (B1210022) in carbamate (B1207046) formation is a priority. orgsyn.org The use of carbon dioxide as a C1 feedstock for carbamate synthesis is a particularly attractive green alternative. nih.govorganic-chemistry.org

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Optimization

To fully leverage the benefits of novel synthetic methodologies, advanced analytical techniques for real-time, in-situ reaction monitoring are essential. Process Analytical Technology (PAT) allows for a deeper understanding of reaction kinetics and mechanisms, enabling precise control and optimization.

For the synthesis of this compound, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. sci-hub.boxresearchgate.net 1H and 13C NMR spectroscopy are powerful tools for quantitative speciation during carbamate formation. sci-hub.boxresearchgate.net Mass spectrometry-based methods are also crucial, particularly for identifying adducts and byproducts in complex reaction mixtures, which is relevant for monitoring both piperidine and carbamate formation. researchgate.netresearchgate.net These analytical tools can be integrated directly into flow reactors and automated synthesis platforms, creating a feedback loop for autonomous process optimization. nih.gov

| Analytical Technique | Information Provided | Application in Synthesis |

| NMR Spectroscopy | Quantitative concentration of species, structural information. | Monitoring reaction kinetics and equilibria in carbamate formation. sci-hub.boxnewcastle.edu.au |

| Mass Spectrometry (MS) | Molecular weight determination, identification of byproducts. | Analysis of protein adducts for carbamates; can be coupled with GC or LC for reaction monitoring. researchgate.net |

| FT-IR Spectroscopy | Functional group analysis, vibrational modes. | Characterizing intermediates and final products, particularly useful for solid-phase synthesis. tandfonline.com |

| HPLC/UPLC | Separation and quantification of components in a mixture. | Purity assessment and quantitative analysis of reaction progress. moldb.combldpharm.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.